An In-depth Technical Guide to the Core Chemical Properties of 4-Bromophenol
An In-depth Technical Guide to the Core Chemical Properties of 4-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Bromophenol (CAS No: 106-41-2). The information is curated to support research, development, and drug discovery applications by presenting key data in an accessible format, detailing relevant experimental methodologies, and visualizing associated chemical processes.
Core Chemical and Physical Properties
4-Bromophenol, also known as p-bromophenol, is a crystalline solid that appears white to off-white and has a characteristic phenolic odor.[1][2][3] It is a halogenated phenol (B47542) widely utilized as a versatile intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 4-Bromophenol, compiled from various reputable sources.
| Property | Value | Units | References |
| Molecular Formula | C₆H₅BrO | - | [2] |
| Molecular Weight | 173.01 | g/mol | [2][5] |
| Melting Point | 61 - 67 | °C | [2][4][6] |
| Boiling Point | 235 - 238 | °C | [2][4][7] |
| Density | 1.840 (at 15 °C) | g/cm³ | [1][5] |
| pKa | 9.17 | - | [1][5] |
| Water Solubility | 1.4 x 10⁴ (at 25 °C) | mg/L | [1][5] |
| Vapor Pressure | 0.01 (at 25 °C) | mmHg | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.59 | - | [1] |
| Refractive Index | 1.604 | - | [3] |
| Flash Point | >110 | °C | [7] |
Experimental Protocols
Detailed methodologies for the determination of key properties and for the synthesis and reaction of 4-Bromophenol are outlined below.
Determination of Melting Point
The melting point of 4-Bromophenol can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of 4-Bromophenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
The heating rate is slowed to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure sample, this range is typically narrow.
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method.
Procedure:
-
A small amount of 4-Bromophenol (about 0.5 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Determination of pKa by Spectrophotometry
The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by measuring the absorbance of solutions at different pH values.
Procedure:
-
A stock solution of 4-Bromophenol in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) is prepared.[9]
-
A series of buffer solutions with a range of known pH values (typically spanning the expected pKa) are prepared.
-
Aliquots of the 4-Bromophenol stock solution are added to each buffer solution to create a series of test solutions with the same total concentration of the phenol.
-
The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance for the acidic (phenol) and basic (phenolate) forms are identified.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance of the phenolate (B1203915) form.
-
The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the concentrations of the basic to acidic forms is determined from the absorbance measurements.[10][11]
Synthesis of 4-Bromophenol
4-Bromophenol is typically synthesized by the bromination of phenol.
Procedure:
-
Phenol is dissolved in a suitable solvent, such as carbon disulfide or glacial acetic acid.[4][12]
-
A solution of bromine in the same solvent is added dropwise to the phenol solution with constant stirring. The temperature should be maintained below 5 °C during the addition.[4][12]
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 2 hours).[4]
-
The solvent is removed by distillation.
-
The crude product is then purified by distillation under reduced pressure to yield 4-Bromophenol.[4][12]
Suzuki Coupling Reaction Using 4-Bromophenol
4-Bromophenol can be used in palladium-catalyzed Suzuki coupling reactions to form carbon-carbon bonds.
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon), 4-Bromophenol (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.[6][13]
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water, is added.[4][13]
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by techniques like TLC or GC-MS.[4][6]
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.[4]
Stille Coupling Reaction Using 4-Bromophenol
4-Bromophenol is also a suitable substrate for Stille cross-coupling reactions.
Procedure:
-
To a solution of 4-Bromophenol (1 equivalent) in a dry, degassed solvent such as DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and an organostannane reagent (e.g., an aryltributyltin, 1.1 equivalents) are added under an inert atmosphere.[14][15]
-
The reaction mixture is heated (e.g., to 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.[14][15]
-
After cooling, the reaction is quenched with an aqueous solution (e.g., saturated KF solution to remove tin byproducts) and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The resulting crude product is purified by column chromatography to yield the coupled product.[14]
Visualizations
The following diagrams illustrate key processes and workflows related to 4-Bromophenol.
Caption: General experimental workflow for the Suzuki coupling of 4-Bromophenol.
Caption: Proposed biodegradation pathway of 4-Bromophenol by Ochrobactrum sp. HI1.[2]
Caption: Potential modulation of the Nrf2-mediated antioxidant response pathway by bromophenols.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
